Product packaging for Einecs 222-058-8(Cat. No.:CAS No. 3331-71-3)

Einecs 222-058-8

Cat. No.: B1198730
CAS No.: 3331-71-3
M. Wt: 512.6 g/mol
InChI Key: VNGWBSXDGQZSFL-JMNKBGBLSA-N
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Description

Historical Context of Aryl Halide Chemistry

Aryl halide chemistry, a fundamental branch of organic chemistry, focuses on compounds where a halogen atom is directly bonded to an aromatic ring system. These compounds are not only significant synthetic targets but also versatile intermediates in the synthesis of more complex molecules. The historical development of aryl halide chemistry is marked by several seminal reactions. The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, stands as a cornerstone method for the synthesis of aryl halides from aryl diazonium salts. This reaction has been instrumental in the precise introduction of halogen atoms onto aromatic rings, a crucial step in the creation of various biochemical and pharmaceutical compounds. Another notable historical contribution is the Ullmann reaction, discovered in 1901, which facilitates the formation of aryl-aryl carbon-carbon bonds, typically involving the reaction of two equivalents of an aryl halide with copper at elevated temperatures. Interestingly, many aryl halides are found naturally, distinguishing them from alkyl and vinylic halides, which more commonly have marine origins.

Significance of Chlorophenols in Modern Chemical Sciences

Chlorophenols represent a diverse group of chemical compounds formed by the chlorination of phenol (B47542), ranging from monochlorophenols to pentachlorophenol, encompassing 19 distinct forms. These compounds hold significant importance as xenobiotics due to their widespread applications across various industries. Historically and presently, chlorophenols have been extensively utilized in the production of economically vital chemicals, including dyes, herbicides, insecticides, pharmaceuticals, lubricant additives, and wood preservatives. Their broad-spectrum antimicrobial properties have also led to their application as preservatives in materials such as textiles, leather, wood, and paints, protecting them from fungal and bacterial degradation during storage and transport.

Beyond their intentional synthesis, chlorophenols are also notable as byproducts of industrial processes, particularly the chlorination of surface water and wastewater for disinfection, and the bleaching of wood pulp with elemental chlorine in paper manufacturing. While beneficial in many applications, the prevalence and properties of chlorophenols also raise environmental concerns, as some are known to be toxic to various organisms and have been classified as endocrine disruptors.

Overview of PCMX's Chemical Structure and Unique Reactivity Characteristics

PCMX, or 4-Chloro-3,5-dimethylphenol (B1207549), possesses a distinct chemical structure derived from 3,5-xylenol, with a chlorine atom substituted at position 4. fishersci.be Its molecular formula is C8H9ClO, and it has a molar mass of 156.61 g/mol . fishersci.atthegoodscentscompany.comnih.govnih.govnih.gov

Table 1: Key Physical and Chemical Properties of 4-Chloro-3,5-dimethylphenol (PCMX)

PropertyValueCitation
AppearanceWhite to off-white crystalline powder fishersci.atnih.govepa.gov
OdorPhenolic fishersci.atnih.gov
Molecular FormulaC8H9ClO fishersci.atnih.govnih.gov
Molar Mass156.61 g/mol fishersci.atnih.govnih.gov
Melting Point114-116 °C nih.govnih.gov
Boiling Point246 °C fishersci.atnih.gov
Density1.3 g/cm³ nih.gov
Solubility in Water300 mg/L (0.03 wt%) fishersci.atepa.gov
Solubility in AlcoholsFreely soluble fishersci.atnih.govepa.gov
Solubility in EthersSoluble fishersci.atnih.gov
Solubility in Benzene (B151609)Soluble fishersci.at
pH (in H₂O)6.1 (slightly acidic) nih.gov

PCMX is renowned for its broad-spectrum antimicrobial efficacy, making it a valuable agent in disinfection and antisepsis. nih.govepa.gov Its effectiveness extends to a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and certain viruses. nih.govepa.gov The compound's mechanism of action is particularly pronounced against Gram-positive bacteria, where its phenolic nature facilitates the disruption of the bacterial cell wall. fishersci.be However, its activity is comparatively less potent against Staphylococci and Gram-negative bacteria, and it often exhibits inactivity against Pseudomonas species. Notably, PCMX is ineffective against bacterial spores. fishersci.be The chemical stability of PCMX is also a significant characteristic, as it maintains its activity under normal storage conditions. epa.gov

Table 2: Antimicrobial Spectrum of 4-Chloro-3,5-dimethylphenol (PCMX)

Microbial CategoryEfficacy LevelCitation
Gram-positive BacteriaMost effective, disrupts cell wall fishersci.be
Gram-negative BacteriaLess effective fishersci.be
StaphylococciLess effective fishersci.be
Pseudomonas SpeciesOften inactive fishersci.be
FungiEffective nih.gov
VirusesEffective against a range of viruses (e.g., SARS-CoV-2) nih.gov
Bacterial SporesIneffective fishersci.be

Emerging Research Challenges and Opportunities Pertaining to PCMX

The continued relevance of PCMX in chemical and environmental research is accompanied by both challenges and promising opportunities.

Challenges: One significant challenge for PCMX lies in navigating the complex landscape of regulatory hurdles and stringent regulations, particularly those governing its use in personal care and healthcare products. Compliance with evolving international safety standards can pose barriers to market entry and necessitate continuous reformulation efforts. Furthermore, there are growing concerns regarding the potential environmental impact of PCMX and the need for more sustainable production and disposal methods. The market for PCMX also presents high barriers to entry and intense competition from established players.

Opportunities: Despite these challenges, the market for PCMX is poised for continued growth, driven by several key factors. Heightened global awareness of health and wellness, particularly in the wake of recent public health crises, has led to a surge in demand for effective antiseptic and disinfectant products across healthcare, food safety, and consumer goods sectors. This increased consumer spending on hygiene products and household cleaners further fuels the demand for PCMX-based formulations.

The global market for Chloroxylenol (PCMX) was valued at USD 122.1 million in 2022 and is projected to expand to USD 144.92 million by 2028, demonstrating a Compound Annual Growth Rate (CAGR) of 2.9% during this forecast period.

Table 3: Global Chloroxylenol (PCMX) Market Projections

MetricValue (2022)Value (2028, Projected)CAGR (2023-2028)Citation
Market Size (USD)122.1 million144.92 million2.9%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O8 B1198730 Einecs 222-058-8 CAS No. 3331-71-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3331-71-3

Molecular Formula

C29H36O8

Molecular Weight

512.6 g/mol

IUPAC Name

6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C29H36O8/c1-27-11-9-17(30)13-16(27)7-8-20-21-10-12-29(36,28(21,2)14-22(31)24(20)27)23(32)15-37-26(35)19-6-4-3-5-18(19)25(33)34/h3-4,9,11,13,18-22,24,31,36H,5-8,10,12,14-15H2,1-2H3,(H,33,34)/t18?,19?,20-,21-,22-,24+,27-,28-,29-/m0/s1

InChI Key

VNGWBSXDGQZSFL-JMNKBGBLSA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4CC=CCC4C(=O)O)O)CCC5=CC(=O)C=CC35C)O

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4CC=CCC4C(=O)O)O)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4CC=CCC4C(=O)O)O)CCC5=CC(=O)C=CC35C)O

Other CAS No.

3331-71-3

Related CAS

10059-14-0 (hydrochloride salt)

Synonyms

Fenicort
prednisolone sodium tetrahydrophthalate
prednisolone tetrahydrophthalate
prednisolone tetrahydrophthalate, sodium salt

Origin of Product

United States

Synthetic Chemistry and Derivatization Pathways of 4 Chloro 3,5 Dimethylphenol

Classical and Modern Synthetic Routes to PCMX

The synthesis of 4-Chloro-3,5-dimethylphenol (B1207549) (PCMX) primarily involves the chlorination of 3,5-dimethylphenol (B42653) smolecule.comchemicalbook.com. Various methods have been developed and optimized over time to improve the efficiency, selectivity, and industrial viability of this process guidechem.com.

Chlorination of 3,5-Dimethylphenol: Mechanistic Considerations

The classical synthesis of PCMX involves the chlorination of 3,5-dimethylphenol using chlorinating agents such as chlorine gas or sulfuryl chloride (SO₂Cl₂) smolecule.comchemicalbook.com. This reaction typically occurs in an organic solvent, often with heating and stirring to facilitate the process smolecule.com. The chlorination of phenols is generally an electrophilic aromatic substitution reaction google.comnih.gov. In the case of 3,5-dimethylphenol, the hydroxyl (-OH) group is an activating and ortho, para-directing group ijraset.com. Given the two methyl groups at the 3 and 5 positions, the para position (position 4) relative to the hydroxyl group is the most favorable site for electrophilic attack by chlorine, leading to the formation of 4-chloro-3,5-dimethylphenol as the major product ijraset.comatamankimya.comebi.ac.uk. However, depending on the reaction conditions and the amount of chlorinating agent, side products such as dichloro-meta-xylenol can also form ijraset.com.

A manufacturing process described involves placing 3,5-dimethylphenol in a vessel, adding sulfuryl chloride slowly, and allowing the temperature to rise to about 40°C. After the addition, the mixture is heated to 80°C to remove acid gases, and upon cooling, the desired chloroxylenol separates out chemicalbook.comchemicalbook.in.

Catalytic Synthesis Approaches (e.g., Cupric Salt Catalysis)

Modern synthetic approaches for PCMX often incorporate catalysts to enhance reaction efficiency, selectivity, and yield. Cupric salts have emerged as effective catalysts in these processes smolecule.comgoogle.com. These methods typically involve the reaction of 3,5-dimethylphenol with a chlorinating agent and an oxidizing agent in an organic solvent chemicalbook.ingoogle.com.

For instance, a method utilizes a cupric salt (e.g., anhydrous or crystal water-bearing cupric chloride, cupric sulfate (B86663), cupric nitrate, cupric carbonate, or cupric hydroxide) as a catalyst, along with a chlorinating agent and an oxidizing agent (such as oxygen or air) in an organic solvent (e.g., dichloroethane, chloroform, chlorobenzene) google.com. The reaction temperature for such processes is typically in the range of 60-120°C google.com. The molar amount of the cupric salt catalyst can range from 1% to 50% based on 3,5-dimethylphenol google.com. Some patent literature indicates that using cupric salts as catalysts can lead to yields often exceeding 90% purity smolecule.com.

An example of a cupric salt-catalyzed synthesis involves adding 3,5-dimethylphenol, cuprous chloride, and concentrated hydrochloric acid to a reaction flask. The mixture is heated to 90°C, and oxygen is continuously introduced while stirring. The reaction is monitored, and once the conversion rate reaches around 85%, the reaction is considered complete guidechem.com. The product can then be purified by recrystallization or distillation guidechem.com.

A Chinese patent describes a method using a divalent copper salt as a catalyst, along with 3,5-dimethylphenol, oxygen, and hydrochloric acid, without an organic solvent google.com. This method aims to optimize the process by stopping the reaction when the conversion rate of 3,5-dimethylphenol reaches 50-90%, which helps avoid dimer formation and improves selectivity google.com.

The following table summarizes typical conditions for catalytic PCMX synthesis:

Table 1: Typical Catalytic Synthesis Conditions for PCMX

ParameterRange/ExampleSource
CatalystCupric salts (e.g., CuCl₂, CuSO₄, Cu(NO₃)₂, CuCO₃, Cu(OH)₂) google.com, Cuprous chloride guidechem.com guidechem.comgoogle.com
Catalyst Amount1 to 50 mol% based on 3,5-dimethylphenol google.com, 244.4g cuprous chloride for 1222g (10mol) 3,5-dimethylphenol guidechem.com guidechem.comgoogle.com
Chlorinating AgentHydrogen chloride (HCl) in combination with alkali metal chloride (e.g., KCl, NaCl) google.com, Sulfuryl chloride (SO₂Cl₂) smolecule.comchemicalbook.com smolecule.comchemicalbook.comgoogle.com
Oxidizing AgentOxygen or Air google.com, Hydrogen peroxide guidechem.com guidechem.comgoogle.com
SolventDichloroethane, chloroform, chlorobenzene, dichlorobenzene, nitrobenzene, trifluorotoluene, trichlorotoluene, trichloroethylene, tetrachloroethylene (B127269) google.com, Xylene ijraset.com, Water (for some industrial processes) google.com, No organic solvent (in some optimized processes) google.com ijraset.comgoogle.comgoogle.comgoogle.com
Reaction Temperature60-120°C google.com, 90°C guidechem.com, 98°C google.com guidechem.comgoogle.comgoogle.com
Conversion Rate (Target)~85% guidechem.com, 50-90% (to avoid dimers) google.com, >90% (for high selectivity) guidechem.com guidechem.comgoogle.com
YieldOften >90% purity smolecule.com, Actual yield around 70% (after purification) guidechem.com, Theoretical yield 79.3% (for some methods) guidechem.com guidechem.comsmolecule.com

Retrosynthetic Analysis and Alternative Precursors

Retrosynthetic analysis is a strategic approach in organic chemistry that involves working backward from a target molecule to identify simpler precursors and the necessary reactions for its synthesis kccollege.ac.innumberanalytics.com. For 4-Chloro-3,5-dimethylphenol (PCMX), the primary retrosynthetic disconnection would involve the C-Cl bond, leading back to 3,5-dimethylphenol as the immediate precursor kccollege.ac.in. The chlorination of 3,5-dimethylphenol is a direct and common synthetic route smolecule.comchemicalbook.com.

Alternative precursors for PCMX synthesis could theoretically involve compounds that can be readily converted to 3,5-dimethylphenol or introduce the chloro group at the desired position through different reaction pathways. While 3,5-dimethylphenol is the most direct and widely used precursor, other approaches might consider starting materials that undergo a sequence of reactions to form the substituted phenol (B47542) structure. For instance, some retrosynthetic analyses for PCMX have been outlined starting from 4-chloronitrobenzene, implying a series of transformations including reduction of the nitro group and subsequent modifications to introduce the methyl groups and the phenolic hydroxyl kccollege.ac.inchegg.com. However, the most common and industrially relevant precursor remains 3,5-dimethylphenol due to its structural similarity and the straightforward nature of its electrophilic chlorination smolecule.comchemicalbook.com.

Industrial Scale-Up and Process Optimization for PCMX Production

Industrial scale-up of PCMX production focuses on maximizing yield, selectivity, and purity while minimizing environmental impact and production costs google.com. Process optimization efforts have addressed challenges such as achieving high conversion rates and selectivity, reducing byproduct formation (e.g., dimers or polychlorinated derivatives), and efficient catalyst recovery guidechem.comgoogle.comgoogle.com.

Early industrial processes for PCMX production involved chlorination of m-xylenol (3,5-dimethylphenol) using sulfuryl chloride chemicalbook.comchemicalbook.in. Optimization has led to processes that are more environmentally friendly, for example, by avoiding expensive or difficult-to-recover catalysts and organic solvents where possible google.com.

Key aspects of process optimization include:

Catalyst Systems : Development of efficient and recoverable catalyst systems, such as cupric salts or polymeric sulfides, to improve selectivity and yield google.commdpi.com.

Solvent Selection : Moving towards solvent-free reactions or using environmentally benign solvents where possible google.comgoogle.com.

Temperature and Pressure Control : Precise control of reaction temperature and pressure to direct selectivity and minimize side reactions google.comgoogle.com.

Monitoring and Control : Real-time monitoring of conversion rates to optimize reaction completion and prevent over-chlorination guidechem.comgoogle.com.

Purification : Implementing efficient purification techniques like recrystallization or vacuum distillation to obtain high-purity PCMX guidechem.comchemicalbook.com.

Synthesis of Novel PCMX Derivatives

The phenolic hydroxyl group of 4-Chloro-3,5-dimethylphenol provides a key site for derivatization, allowing for the synthesis of novel compounds with potentially modified or enhanced properties researchgate.netoaepublish.com.

Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) on the phenol ring is highly reactive and can undergo various chemical transformations, including esterification, etherification, and other functionalization reactions researchgate.netepa.gov. Functionalization of the phenolic hydroxyl group can lead to the creation of hybrid or ester molecules, which have been explored for their potential as bioactive molecules ijraset.comresearchgate.net.

For example, novel ester derivatives of PCMX have been synthesized by condensing PCMX with carboxylic acids, such as 4-bromo benzoic acid or p-toluic acid, under reaction conditions typically involving coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (B109758) at room temperature ijraset.comresearchgate.net. These reactions yield the desired ester derivatives, often with good yields (e.g., 80% yield for the ester with 4-bromo benzoic acid) ijraset.com.

The phenolic hydroxyl group is also identified as a potential reactive site for attack by free radicals, which can lead to degradation pathways involving addition reactions researchgate.net. This reactivity highlights its importance in both synthetic modifications and environmental fate studies.

Furthermore, the hydroxyl group can be involved in hydrogen bonding, which is a predominant adsorption mechanism for PCMX on certain materials, indicating its role in intermolecular interactions and potential for surface functionalization researchgate.net.

Table 2: Examples of PCMX Derivatization via Phenolic Hydroxyl Group Functionalization

Derivatization TypeReagents/ConditionsProduct TypeExample YieldSource
EsterificationCarboxylic acid (e.g., 4-bromo benzoic acid, p-toluic acid), DCC, DMAP, PyridineEster derivative80% ijraset.comresearchgate.net

Modifications to the Aromatic Ring System

The primary synthesis of 4-chloro-3,5-dimethylphenol typically involves the chlorination of 3,5-dimethylphenol. This process can be achieved by reacting 3,5-dimethylphenol with chlorinating agents such as chlorine gas or sulfuryl chloride, often conducted in the presence of an organic solvent. smolecule.comgoogle.comgoogle.comijraset.comchemicalbook.comechemi.com For instance, one method describes the reaction of 3,5-dimethylphenol with a chlorinating agent and an oxidizing agent in an organic solvent, catalyzed by a cupric salt. google.com Another approach involves passing chlorine gas through meta-xylenol in xylene at ambient temperature, yielding a mixture where 4-chloro-3,5-dimethylphenol is the major product (approximately 80%). ijraset.comijraset.com

Beyond its direct synthesis, the aromatic ring of 4-chloro-3,5-dimethylphenol can undergo further modifications. Nitration, for example, can introduce a nitro group onto the phenolic ring using reagents like concentrated nitric acid and sulfuric acid under controlled temperature conditions (e.g., 0–10°C) to ensure regioselectivity and minimize side reactions. This nitro group can subsequently be reduced to an amino group, typically using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst or chemical reducing agents like iron powder in an acidic medium.

Studies on the degradation of PCMX also illustrate the reactivity of its aromatic ring. Advanced oxidation processes, such as UV/O3 oxidation, lead to the formation of intermediates like 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, and 2,6-bis(hydroxymethyl)benzo-1,4-quinone, demonstrating hydroxylation and quinone formation on the aromatic core. ebi.ac.ukresearchgate.net Similarly, heterogeneous Fenton-like reactions can result in the loss of the chloride ion and the formation of 2,6-dimethylhydroquinone (B1220660). researchgate.netnih.gov These examples, while part of degradation studies, highlight the susceptibility of the PCMX aromatic ring to various chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki Reaction) for Aryl-Aryl Bond Formation

The Suzuki reaction, a prominent palladium-catalyzed cross-coupling reaction, has been extensively utilized for the synthesis of various derivatives of 4-chloro-3,5-dimethylphenol, facilitating the formation of aryl-aryl bonds. researchgate.netacs.orgasianpubs.orgresearchgate.netresearchgate.net This methodology allows for the creation of new compounds with unique properties by coupling the chlorinated aromatic ring of PCMX with different boronic acids or esters. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic esters, have been employed to introduce a trifluoromethyl aniline (B41778) moiety onto halogenated intermediates like 4-chloro-3,5-dimethylphenol. Optimization of these reactions often involves adjusting catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), solvent polarity (e.g., DMF or acetonitrile), and temperature (e.g., 80–120°C) to enhance reaction yields.

Synthesis of PCMX-Derived Azo Dyes and Pigments

4-Chloro-3,5-dimethylphenol is recognized as a starting material for the synthesis of various chemical compounds, including dyes and agricultural, pharmaceutical, and aroma chemicals. epo.org While PCMX's utility in dye synthesis is acknowledged, specific detailed pathways for the synthesis of azo dyes and pigments directly derived from 4-chloro-3,5-dimethylphenol were not explicitly detailed in the provided research findings.

Advanced Reaction Engineering for PCMX Synthesis

Optimizing the synthesis of 4-chloro-3,5-dimethylphenol involves careful consideration of reaction engineering parameters, including solvent selection, temperature and pressure control, and catalyst design.

Solvent Effects and Reaction Medium Optimization

The choice of solvent plays a critical role in the synthesis of 4-chloro-3,5-dimethylphenol, influencing reaction efficiency and product purity. Common organic solvents employed include dichloroethane, chloroform, chlorobenzene, dichlorobenzene, nitrobenzene, trifluorotoluene, trichlorotoluene, trichloroethylene, and tetrachloroethylene. google.comgoogle.commdpi.com For example, in a synthesis method involving 3,5-dimethylphenol, a chlorinating agent, and an oxidizing agent, dichloroethane has been successfully used as an organic solvent. google.com Some synthetic methods have also been developed to operate without the need for additional organic solvents, relying instead on water present in the raw materials or generated during the reaction. google.com

Studies on the solvation of PCMX in alcohol-aqueous solutions, such as ethanol-water, methanol-water, and glycerol-water mixtures, indicate that the concentration of these alcohols significantly influences the density and refractive indices of the solutions. arcjournals.orgresearchgate.net Higher solvation of PCMX is observed as the mole fraction of methanol (B129727) and ethanol (B145695) increases. arcjournals.org The selection of a suitable solvent is crucial not only for the reaction itself but also for the performance of the final product, particularly in industrial applications.

Temperature and Pressure Dependencies in Synthetic Yields

Temperature and pressure are critical parameters that directly impact the synthetic yields of 4-chloro-3,5-dimethylphenol. Typical reaction temperatures for the synthesis of PCMX range from 60 to 120 °C. google.com For instance, a method involving 3,5-dimethylphenol, a chlorinating agent, and an oxidizing agent with a cupric salt catalyst specifies a reaction temperature of 60-120 °C. google.com In another reported synthesis, a reaction temperature of 80°C was used in a high-pressure reaction vessel, with a pressure of 0.5 MPa.

The influence of temperature on reaction kinetics is also evident in studies related to PCMX degradation. For example, the degradation efficiency of PCMX by thermally activated persulfate significantly increased with reaction temperature in the range of 30-60 °C, with an apparent activation energy of 130.0 kJ·mol⁻¹. researchgate.net While these specific findings relate to degradation, they underscore the general principle that temperature profoundly affects reaction rates and yields in processes involving PCMX.

Catalyst Design and Heterogeneous Catalysis in PCMX Synthesis

Catalyst design plays a pivotal role in enhancing the efficiency and selectivity of PCMX synthesis. Cupric salts are widely employed as catalysts in the synthesis of 4-chloro-3,5-dimethylphenol. Examples include anhydrous or crystallization water-containing cupric chloride, cupric sulfate, cupric nitrate, cupric carbonate, or cupric hydroxide. smolecule.comgoogle.com These catalysts are typically used in amounts ranging from 1 to 50% by mole relative to 3,5-dimethylphenol. google.com For instance, copper chloride dihydrate (CuCl₂·2H₂O) is a common choice, utilized in conjunction with 3,5-dimethylphenol, a chlorinating agent, and an oxidizing agent in an organic solvent. google.com

Other catalysts have also been explored for the chlorination of m-xylenol to produce PCMX. Aluminum chloride has been used as a catalyst in reactions involving m-xylenol and chlorine in tetrachloroethylene. google.commdpi.com Ferric chloride (FeCl₃) is another catalyst reported for the chlorination of m-xylenol. echemi.commdpi.com Furthermore, specific catalyst designs, such as poly(alkylene sulphide)s containing longer spacer groups, have demonstrated particular para-selectivity in the chlorination of m-xylenol, highlighting the importance of catalyst structure in directing regioselectivity. mdpi.com While heterogeneous catalysts like nanoparticulate zero-valent iron (nZVI) have been investigated for the degradation of PCMX in Fenton-like processes, their application is distinct from the synthesis of the compound itself. researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com

Environmental Transformation and Degradation Mechanisms of 4 Chloro 3,5 Dimethylphenol

Reaction Kinetics and Mechanistic Elucidation of PCMX Degradation

Kinetic Modeling and Rate Constant Determination (Pseudo-First-Order, Second-Order)

The degradation of PCMX has been studied through various kinetic models, demonstrating its susceptibility to advanced oxidation processes. In the UV/persulfate (UV/PS) system, a steady-state kinetic model was established to simulate experimental results and predict the concentration of reactive oxidant species (ROS). researchgate.net Second-order rate constants for the reaction of PCMX with key ROS have been determined:

Table 1: Second-Order Rate Constants for PCMX Degradation by Reactive Oxidant Species

Reactive Oxidant SpeciesSecond-Order Rate Constant (M⁻¹ s⁻¹)Degradation ProcessReference
Sulfate (B86663) Radical (SO₄⁻•)(1.75 ± 0.04) × 10⁹UV/Persulfate researchgate.net
Hydroxyl Radical (HO•)(2.74 ± 0.14) × 10⁹UV/Persulfate researchgate.net

In the UV/PS process, the sulfate radical (SO₄⁻•) was identified as the dominant species in PCMX decay. researchgate.net The pseudo-first-order rate constant for PCMX degradation showed a slight change across a broad pH range of 3.0 to 11.0, with a significant increase observed when the pH exceeded 14.0. researchgate.net Natural organic matter (up to 5 mg/L as carbon) was found to hinder the degradation rate, decreasing it from 3.85 × 10⁻⁴ s⁻¹ to 1.43 × 10⁻⁴ s⁻¹. researchgate.net

Other studies have reported rapid degradation of PCMX under specific conditions. Complete decomposition was achieved in 15 minutes using electro-Fenton processes at pH 3.0 and 25°C, and in 6 minutes with UV/O₃ at pH 4.0 and 20°C. researchgate.net For a heterogeneous Fenton-like process utilizing nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂), complete PCMX decomposition and 65% total organic carbon (TOC) removal were observed after 30 minutes at neutral pH (6.3). nih.govresearchgate.netnih.gov A regression model for this system demonstrated strong agreement with experimental data, with R² and R²Adj values of 0.9963 and 0.9915, respectively. nih.gov

In biodegradation studies, the degradation kinetics of PCMX by Pandoraea sp. followed Haldane's model, indicating substrate inhibition at higher initial concentrations. indianchemicalsociety.com The substrate affinity constant value was determined to be 0.723 mg L⁻¹ with an R² of 0.9508. indianchemicalsociety.com

Identification and Quantification of Reactive Oxidant Species (ROS)

Reactive oxidant species play a crucial role in the degradation of PCMX, particularly in advanced oxidation processes. In heterogeneous Fenton-like systems involving nZVI and H₂O₂, the removal of PCMX was primarily attributed to the attack of hydroxyl radicals (•OH), specifically surface-bonded •OH, as evidenced by scavenger experiments. nih.govresearchgate.netnih.gov In UV/persulfate systems, sulfate radicals (SO₄⁻•) were identified as the dominant species contributing to PCMX decay. researchgate.net The complexity of PCMX degradation pathways is often a result of the combined action of multiple ROS. researchgate.net

Elucidation of Reactive Sites on the PCMX Molecule (e.g., Phenolic Hydroxyl, Aromatic Ring)

Computational studies, including frontier molecular orbital theory, natural population analysis (NPA), and density functional theory (DFT) calculations, have been utilized to identify potential reactive sites on the PCMX molecule. researchgate.net These analyses suggest that certain carbons in the benzene (B151609) ring and the phenolic hydroxyl group are particularly susceptible to attack by free radicals. researchgate.net This aligns with observations in related phenolic compounds, where hydroxylation of the methyl group (a side-chain oxidation) is an initial step in biodegradation. acs.org The aromatic ring can also be a target for oxidative attack, leading to the formation of quinone intermediates. wikipedia.org

Proposed Degradation Pathways: Dechlorination, Aromatic Ring Hydroxylation, Side-Chain Oxidation, Ring Cleavage

The degradation of PCMX proceeds through a series of complex pathways involving various transformations:

Dechlorination: The loss of chloride ions is a significant degradation pathway. In the UV/O₃ process, hydroxyl radicals attack the PCMX molecule, leading to the formation of 2,6-dimethylhydroquinone (B1220660) with the release of chloride. researchgate.net Sonochemical treatment has been shown to result in approximately 75% chlorine release from PCMX within 24 hours. researchgate.netnih.gov Direct dechlorination and subsequent oxidation to hydroxyl groups are also observed in UV/PS processes. researchgate.net

Aromatic Ring Hydroxylation: The addition of hydroxyl groups to the aromatic ring is a common transformation. Major aromatic intermediates identified during UV/O₃ oxidation include 2,6-dimethylbenzene-1,4-diol (a hydroxylated product), 2,6-dimethylbenzo-1,4-quinone, 2,6-bis(hydroxymethyl)benzo-1,4-quinone, and 2,6-dimethylbenzo-1,4-aldehyde. ebi.ac.ukresearchgate.netnih.gov The addition reaction to the phenolic hydroxyl group under radical attack is also a proposed pathway. researchgate.net Cytochrome P450 monooxygenases can facilitate aromatic hydroxylation during PCMX removal. mdpi.com

Side-Chain Oxidation: The methyl groups attached to the aromatic ring are also susceptible to oxidation. In UV/PS processes, the C9 carbon of the PCMX benzene ring side chain can be oxidized to a ketone. researchgate.net Cytochrome P450 monooxygenases are known to remove PCMX through side-chain oxidation. mdpi.com Hydroxylation of methyl groups is a recognized mechanism in the aerobic biodegradation of phenolic compounds. acs.org

Ring Cleavage: Following initial modifications, the aromatic ring can undergo cleavage, leading to the formation of smaller, more readily degradable molecules. After the benzene ring is opened, the carbon atoms are continuously oxidized, generating various carboxylic acids. researchgate.net Specific pathways in UV/PS processes involve the direct opening of the benzene ring by free radicals at positions such as C4-C5, C3-C4, and C2-C3 bonds. researchgate.net The application of AOPs generally leads to aromatic ring-opening reactions, contributing to complete mineralization. mdpi.com

Influence of Environmental Parameters on PCMX Degradation Kinetics

Environmental parameters significantly affect the rate and efficiency of PCMX degradation.

Effect of Solution pH on Reaction Rates

Solution pH is a critical factor influencing the kinetics of PCMX degradation in various processes:

Table 2: Influence of pH on PCMX Degradation

Degradation ProcessObserved pH Effect / Optimal pHReference
UV/O₃Optimal pH 4.0 ebi.ac.ukresearchgate.netnih.gov
UV/PersulfateSlight change pH 3.0-11.0; significant increase pH > 14.0 researchgate.net
Electro-FentonComplete decomposition at pH 3.0 researchgate.net
Heterogeneous Fenton-like (nZVI/H₂O₂)Rapid degradation at neutral pH 6.3 nih.govnih.gov
HydrolysisHydrolytically stable at pH 4, 7, and 9 (t1/2 > 1 year) industrialchemicals.gov.au

While PCMX is hydrolytically stable across a range of environmental pH values, its degradation rate in advanced oxidation processes is highly dependent on pH, with optimal conditions varying depending on the specific method employed. ebi.ac.ukresearchgate.netresearchgate.netnih.govnih.govnih.govindustrialchemicals.gov.au

Impact of Natural Organic Matter (NOM) and Other Scavengers

Natural organic matter (NOM) and other scavenging agents significantly influence the degradation kinetics of PCMX in aquatic environments. NOM can impede PCMX degradation through radical scavenging and the "inner filter" effect, which reduces the availability of light for photochemical reactions researchgate.netunipa.it. For instance, in UV/persulfate systems, the presence of NOM (up to 5 mg/L as carbon) was observed to decrease the pseudo-first-order degradation rate of PCMX from 3.85 × 10⁻⁴ s⁻¹ to 1.43 × 10⁻⁴ s⁻¹ researchgate.net.

Inorganic anions commonly found in water matrices, such as carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and chloride (Cl⁻), can also act as scavengers of reactive species, thereby inhibiting PCMX degradation researchgate.netrsc.org. Studies on heterogeneous Fenton-like processes have demonstrated the inhibitory effect of radical scavengers. The addition of excess n-butanol (350 mM), a scavenger for all hydroxyl radicals, greatly inhibited PCMX degradation nih.govresearchgate.net. Similarly, the presence of 10 mM potassium iodide (KI), which scavenges surface-bonded hydroxyl radicals, led to a substantial decrease in PCMX degradation efficiency from 100% to 32% nih.govresearchgate.net. These findings underscore the critical role of hydroxyl radicals in PCMX removal via such processes.

Influence of Initial PCMX Concentration and Oxidant Dosage

The initial concentration of PCMX and the dosage of oxidants are crucial parameters affecting degradation efficiency in advanced oxidation processes (AOPs). Generally, an increase in oxidant concentration leads to a significant enhancement in PCMX degradation nih.gov. For example, in a thermally activated persulfate (TAP) system, the observed pseudo-first-order rate constant for PCMX degradation increased with the initial persulfate concentration nih.gov.

In a heterogeneous Fenton-like process employing nanoscale zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂), increasing the H₂O₂ dosage from 6 mM to 18 mM resulted in a dramatic increase in PCMX removal from 21% to 100% when the initial PCMX concentration was 0.15 g/L nih.gov. However, at a lower initial PCMX concentration of 0.05 g/L, even with an 18 mM H₂O₂ dosage, only 46% PCMX removal was achieved, suggesting that excessive H₂O₂ can lead to scavenging effects of hydroxyl radicals and inhibition of iron corrosion nih.gov.

The initial concentration of PCMX itself also plays a role in its degradation rate. In a gas-liquid discharge plasma combined with ozonation system, higher initial PCMX concentrations resulted in decreased degradation rates and kinetic constants rsc.org. The highest degradation rate of 83.7% was observed for an initial PCMX concentration of 40 mg L⁻¹ after 14 minutes of treatment, which decreased to 79.4% and 73.3% for initial concentrations of 60 mg L⁻¹ and 80 mg L⁻¹, respectively rsc.org.

Table 1: Influence of Initial PCMX Concentration and Oxidant Dosage on Degradation

System/ConditionsInitial PCMX ConcentrationOxidant Dosage (H₂O₂)Degradation EfficiencyReference
Fenton-like (nZVI/H₂O₂)0.15 g/L6 mM21% nih.gov
Fenton-like (nZVI/H₂O₂)0.15 g/L18 mM100% nih.gov
Fenton-like (nZVI/H₂O₂)0.05 g/L18 mM46% nih.gov
Gas-liquid discharge plasma/O₃ (14 min)40 mg L⁻¹N/A83.7% rsc.org
Gas-liquid discharge plasma/O₃ (14 min)60 mg L⁻¹N/A79.4% rsc.org
Gas-liquid discharge plasma/O₃ (14 min)80 mg L⁻¹N/A73.3% rsc.org

Role of Temperature and Dissolved Gases

Temperature is a significant factor influencing the rate of PCMX degradation, particularly in advanced oxidation processes that involve thermal activation. In thermally activated persulfate (TAP) systems, the efficiency of PCMX degradation has been shown to increase significantly with rising reaction temperatures nih.gov. The apparent activation energy for PCMX degradation in such systems was determined to be 130.0 kJ·mol⁻¹ over a temperature range of 30–60 °C, indicating a strong temperature dependency nih.gov.

Dissolved gases, such as oxygen, can also play a role in the degradation of PCMX. In a gas-liquid discharge plasma combined with ozonation system, the oxygen flow rate influenced the degradation efficiency of PCMX rsc.org. While the degradation efficiency remained largely unchanged when the oxygen flow rate increased from 0.5 L min⁻¹ to 1.0 L min⁻¹ (resulting in 89.1% and 79.4% degradation, respectively), it decreased to 67.9% when the flow rate was further increased to 1.5 L min⁻¹ rsc.org. This suggests the existence of an optimal oxygen flow rate for the generation and transfer of active species crucial for PCMX degradation rsc.org.

Matrix Effects in Complex Aqueous Systems (e.g., Wastewater, River Water)

The presence of complex constituents in real water matrices can significantly impact the degradation of PCMX. In advanced oxidation processes, the oxidative efficiencies of PCMX in real water matrices like groundwater, wastewater, river water, and drinking water are often slightly lower compared to ultrapure water researchgate.net. This reduction in efficiency is primarily due to the scavenging of oxidizing species by co-existing anions and dissolved organic matter (DOM) researchgate.net. For example, in nitrite-sensitized photolysis, the presence of Mississippi River natural organic matter (MRNOM) inhibited PCMX removal, attributed to both light screening and radical quenching effects nih.gov. Despite these inhibitory effects, appreciable degradation of PCMX has still been observed in wastewater and wetland water matrices nih.gov.

PCMX is frequently detected in municipal wastewater, and conventional municipal wastewater treatment systems (CMWTs) often have limited capacity for its effective removal researchgate.net. Studies have indicated that chemically enhanced primary treatment (CEPT) in wastewater does not effectively remove PCMX, implying that CEPT effluent can serve as a continuous source of PCMX pollution in aquatic environments researchgate.netnih.gov. While initial estimations using a standard sewage treatment plant (STP) exposure model suggest approximately 88% removal of PCMX through partitioning and biodegradation in STPs, existing literature indicates that PCMX levels in conventional activated sludge systems may not be reduced sufficiently to avert ecological risks to receiving water bodies nih.govindustrialchemicals.gov.au. Furthermore, PCMX has been found to be relatively stable in river water, posing a potential risk to aquatic organisms researchgate.net.

Biodegradation and Biotransformation of PCMX in Environmental Systems

Biological methods, particularly those involving microorganisms, are considered a major and cost-effective approach for PCMX conversion in the natural environment nih.gov. The biodegradation activity of natural microbial communities plays a crucial role in the elimination of micropollutants like PCMX nih.gov.

Microbial Degradation Pathways and Metabolites

While comprehensive information on specific microbial degradation pathways for PCMX remains limited, insights can be drawn from studies on mammalian metabolism and physicochemical degradation nih.govmdpi.com. A potential degradation pathway identified for PCMX, particularly by bacterial pure cultures such as Rhodococcus sp. GG1, involves the formation of 2,6-dimethylhydroquinone as a key intermediate metabolite researchgate.netnih.gov.

Cytochrome P450 (CYP450) enzymes are central to the dechlorination of PCMX through hydroxylation and can also facilitate the hydroxylated dechlorination of other halogenated phenolic contaminants via co-metabolism researchgate.netnih.gov. Fungal biotransformation of PCMX typically proceeds through dechlorination, aromatic ring hydroxylation, and oxidation reactions, often catalyzed by cytochrome P450 enzymes and laccase nih.govmdpi.comresearchgate.net. For instance, Cunninghamella elegans biotransforms PCMX by dehalogenation, aromatic ring hydroxylation, and methyl group oxidation, leading to metabolites such as 2,6-dimethylbenzene-1,4-diol and 2,5-dihydroxy-3-methylbenzaldehyde (B13137344) mdpi.com. Trametes versicolor degrades PCMX through ring opening during hydroxylation, dehalogenation, and oxidation, yielding three distinct metabolites encyclopedia.pub.

Role of Specific Microbial Communities (e.g., Activated Sludge, Fungi) in PCMX Transformation

Various microbial communities demonstrate the capacity to transform and degrade PCMX in environmental systems.

Activated Sludge: Activated sludge systems are known to remove PCMX, though their efficiency can vary depending on the initial concentration of the compound nih.govencyclopedia.pubresearchgate.net. A primary degradation half-life for PCMX in a simulated activated sludge bioreactor has been estimated to be between 34 and 56 hours industrialchemicals.gov.au. Aerobic sludge communities have been reported to achieve 44-87% removal of PCMX at concentrations ranging from 0.5 to 5 mg/L in batch reactor experiments researchgate.net. Specifically, an 87% removal was achieved for 0.5 mg L⁻¹ PCMX, while 44% removal was observed for 5 mg L⁻¹ PCMX nih.gov. Despite these removal rates, conventional activated sludge systems may not consistently reduce PCMX to levels deemed satisfactory for mitigating ecological risks to receiving water bodies nih.gov. Acclimated activated sludge has shown promise in enhancing the removal of other emerging organic micropollutants, suggesting its potential for improved PCMX degradation nih.gov.

Fungi: Several fungal species have been identified as effective PCMX degraders nih.govmdpi.com.

Aspergillus niger has demonstrated high degradation efficiency, achieving 99.72% removal of 2 mg L⁻¹ PCMX within seven days nih.govmdpi.com. However, increasing the initial PCMX concentration from 2 mg L⁻¹ to 20 mg L⁻¹ led to an approximate 8% decrease in the degradation yield by Aspergillus niger nih.govmdpi.com.

Other Aspergillus species, such as Aspergillus terreus and Aspergillus versicolor, exhibited lower degradation rates, removing 55.62% and 45.62% of 2 mg L⁻¹ PCMX, respectively nih.gov.

Cunninghamella elegans IM 1785/21GP was able to remove 70% of 25 mg L⁻¹ PCMX over 120 hours of incubation encyclopedia.pub.

Trametes versicolor IM 373 showed a slightly higher efficiency, achieving 79% removal of 25 mg L⁻¹ PCMX over the same 120-hour period encyclopedia.pub. These fungal species employ different enzymatic systems in their degradation processes; for instance, cytochrome P450 mono-oxygenases are involved in C. elegans, while laccases play a role in T. versicolor encyclopedia.pub.

Table 2: PCMX Degradation by Specific Microbial Communities

Microbial Community/SpeciesInitial PCMX ConcentrationDegradation EfficiencyTimeframeReference
Activated Sludge (simulated bioreactor)N/APrimary half-life: 34-56 hoursN/A industrialchemicals.gov.au
Aerobic Sludge Community0.5 mg/L87% removalN/A nih.govresearchgate.net
Aerobic Sludge Community5 mg/L44% removalN/A nih.govresearchgate.net
Aspergillus niger2 mg L⁻¹99.72%7 days nih.govmdpi.com
Aspergillus niger20 mg L⁻¹~91.72% (approx.)7 days nih.govmdpi.com
Aspergillus terreus2 mg L⁻¹55.62%N/A nih.gov
Aspergillus versicolor2 mg L⁻¹45.62%N/A nih.gov
Cunninghamella elegans IM 1785/21GP25 mg L⁻¹70%120 hours encyclopedia.pub
Trametes versicolor IM 37325 mg L⁻¹79%120 hours encyclopedia.pub

Environmental Distribution and Fate of 4 Chloro 3,5 Dimethylphenol

Occurrence and Detection in Aquatic Environments

4-Chloro-3,5-dimethylphenol (B1207549) (PCMX) is a chemical of emerging concern, frequently detected in various aquatic compartments due to its extensive use in household and medical products.

Presence in Municipal Wastewater Influent and Effluent

4-Chloro-3,5-dimethylphenol is consistently detected in municipal wastewater treatment systems (MWWTS) due to its prevalent use in medical products and cosmetics industrialchemicals.gov.au. Studies have shown its presence in both influent (incoming) and effluent (treated outgoing) wastewater, indicating that conventional treatment processes may not fully remove the compound industrialchemicals.gov.aunih.gov.

The concentrations of 4-Chloro-3,5-dimethylphenol reported in municipal wastewater are summarized in the table below:

Sample TypeConcentration Range (µg/L)Citation
MWWTS Influent0.4 nih.gov
MWWTS Effluent0.08 - 5.59 industrialchemicals.gov.aunih.gov

These findings highlight that wastewater treatment plant effluents serve as a significant point source for the introduction of 4-Chloro-3,5-dimethylphenol into aquatic environments tandfonline.com.

Concentrations in Surface Waters and Sediments

Beyond wastewater, 4-Chloro-3,5-dimethylphenol has been identified in natural surface waters. Recent monitoring efforts have detected PCMX in rivers and estuaries across different geographical regions.

Reported concentrations of 4-Chloro-3,5-dimethylphenol in surface waters include:

LocationConcentration Range (ng/L)Citation
Jakarta, Indonesia20 - 1200 ebi.ac.uk
United Kingdom Estuaries4 - 581 echemi.com

While specific quantitative data for 4-Chloro-3,5-dimethylphenol concentrations in sediments are less frequently reported than for water, the compound's physicochemical properties suggest its presence in sedimentary phases. 4-Chloro-3,5-dimethylphenol has low volatility and solubility in water, which promotes its binding to soil, sediments, and living organisms ebi.ac.uk. Fugacity calculations predict some partitioning of PCMX to sediment compartments, estimated between 2.6% and 4.3% industrialchemicals.gov.au. It is expected to adsorb to suspended solids and sediment based on its estimated organic carbon-water (B12546825) partition coefficient (Koc) echemi.comatamankimya.comechemi.comsigmaaldrich.com.

Spatial and Temporal Distribution Patterns

The spatial and temporal distribution patterns of 4-Chloro-3,5-dimethylphenol in the environment are influenced by its continuous and widespread usage. The detection of PCMX in various global aquatic environments suggests a broad spatial distribution ebi.ac.ukechemi.com. The widespread and often indiscriminate use of this chemical indicates a potential for serious environmental threats ebi.ac.uk.

While detailed temporal patterns specifically for 4-Chloro-3,5-dimethylphenol are not extensively documented in the provided sources, studies on other endocrine-disrupting chemicals (EDCs) in wastewater treatment plants have observed seasonal variations, with higher concentrations often occurring in summer and lower concentrations in autumn echemi.com. These variations can be attributed to factors such as usage patterns of consumer products and industrial discharges echemi.com. For a structurally similar compound, 4-chloro-3-methylphenol, some datasets have shown no discernible temporal or spatial patterns atamankimya.com. However, the continuous input from sources like wastewater effluents suggests a persistent presence in receiving waters over time.

Environmental Partitioning and Transport Mechanisms

The environmental fate of 4-Chloro-3,5-dimethylphenol is governed by its partitioning behavior between different environmental compartments and various transport mechanisms.

Sorption to Suspended Solids and Sedimentary Phases

Sorption is a critical abiotic attenuation process for 4-Chloro-3,5-dimethylphenol in aquatic environments. The compound is expected to adsorb significantly to suspended solids and sedimentary phases due to its estimated organic carbon-water partition coefficient (Koc) of 1,400 echemi.comatamankimya.comechemi.comsigmaaldrich.com. This Koc value suggests that 4-Chloro-3,5-dimethylphenol has low mobility in soil and a strong tendency to adsorb to organic matter in aquatic systems atamankimya.comsigmaaldrich.com.

The binding of 4-Chloro-3,5-dimethylphenol to solid phases, such as suspended particles and sediments, reduces its dissolved concentration in the water column. This reduction in bioavailability can, in turn, retard biodegradation processes, as microorganisms are primarily thought to degrade chemicals in their dissolved form. The extent of sorption is influenced by the chemical's inherent properties and the characteristics of the sediment.

Volatilization and Atmospheric Transport Considerations

Volatilization plays a role in the environmental transport of 4-Chloro-3,5-dimethylphenol, particularly from moist surfaces. The estimated Henry's Law constant for 4-Chloro-3,5-dimethylphenol is 5.1 x 10⁻⁷ atm-cu m/mol at 25 °C atamankimya.comechemi.com. This value indicates that volatilization from moist soil and water surfaces is an important fate process atamankimya.comechemi.com. However, it is not expected to volatilize significantly from dry soil surfaces due to its vapor pressure atamankimya.comechemi.com.

Once in the atmosphere, vapor-phase 4-Chloro-3,5-dimethylphenol is expected to degrade through reactions with photochemically-produced hydroxyl radicals. For a structurally similar compound, 3-methyl-4-chlorophenol, the atmospheric half-life for this reaction is estimated to be approximately 5 hours. While specific atmospheric transport distances for 4-Chloro-3,5-dimethylphenol are not detailed in the provided sources, its potential for volatilization and subsequent atmospheric degradation suggests a pathway for dispersion and eventual removal from the atmosphere.

Leaching and Soil Mobility

4-Chloro-3,5-dimethylphenol is characterized as moderately lipophilic, with reported log KOW values of 2.8 and 3.27. This property contributes to its mobility and partitioning behavior in the environment. PCMX is considered moderately to highly mobile in soil. The soil adsorption coefficient (KOC) for PCMX has been determined to be 676 L/kg. Another estimate for the KOC is 1,400, which suggests that PCMX is expected to adsorb to suspended solids and sediment.

Despite its mobility, spillage of PCMX is unlikely to penetrate soil deeply, and the compound is generally not considered highly mobile in the environment due to its relatively low water solubility. Fugacity calculations, which model the environmental distribution of a chemical, predict that PCMX will primarily remain in the water compartment (95.7–97.3%), with a smaller fraction partitioning to sediment (2.6–4.3%). The degradation of chloroxylenol in the environment appears to be slower compared to other phenol (B47542) derivatives.

Table 1: Physicochemical Properties and Mobility Indicators of 4-Chloro-3,5-dimethylphenol

PropertyValueSource Index
Log KOW2.8 – 3.27
KOC (L/kg)676 (measured) / 1400 (estimated)
Mobility in soilModerate to High
Primary CompartmentWater (95.7–97.3%)
Partitioning to Sediment2.6–4.3%

Bioaccumulation and Bioconcentration Potential

Table 2: Bioaccumulation and Bioconcentration Potential of 4-Chloro-3,5-dimethylphenol

IndicatorValue/AssessmentSource Index
Bioaccumulation PotentialLow
Bioconcentration Factor (BCF)25–70 L/kg (calculated) / 66 (estimated) / 234-288 (for fish, based on similar materials)
PBT ClassificationNot considered PBT

Fate in Wastewater Treatment Systems

The fate of 4-Chloro-3,5-dimethylphenol in wastewater treatment systems is critical due to its widespread use and subsequent release into sewage.

Conventional wastewater treatment plants (WWTPs) demonstrate a high efficiency in removing PCMX from wastewater, primarily through the activated sludge process, with reported removal efficiencies reaching up to 99%. For instance, a wastewater treatment plant in Baltimore, US, recorded PCMX influent concentrations between 0.4–0.6 µg/L, which were reduced to 0–0.08 µg/L in effluent composite samples, indicating a removal efficiency of 80-99%. Similarly, a sewage treatment plant (STP) in South Africa observed PCMX influent concentrations ranging from 27–105 µg/L, with no detection in the effluent. Initial estimations using a standard STP exposure model suggest an 88% removal of PCMX from wastewater through partitioning and biodegradation processes.

However, not all treatment methods are equally effective. Chemically enhanced primary treatment (CEPT) in Hong Kong, for example, was found to be less effective in removing PCMX. Advanced oxidation processes (AOPs) have shown significant promise for PCMX degradation. The combination of ultraviolet (UV) irradiation and ozonation (UV/O3) can lead to nearly complete elimination of total organic carbon (TOC) from PCMX within 75 minutes, demonstrating a pronounced synergistic effect. Optimal conditions for UV/O3 degradation include a pH of 4.0, and efficiency increases with higher ozone dosages and lower initial PCMX concentrations. Furthermore, bioremediation techniques utilizing encapsulated phenol-resistant bacteria, such as Pandoraea sp. strain BT102, have achieved 99% removal efficiency of PCMX in spiked water samples.

Table 3: Removal Efficiency of 4-Chloro-3,5-dimethylphenol in Wastewater Treatment

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3,5 Dimethylphenol

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and providing a unique molecular fingerprint for 4-Chloro-3,5-dimethylphenol (B1207549).

Infrared (IR) spectroscopy is widely employed for the identification of 4-Chloro-3,5-dimethylphenol, with its Fourier Transform Infrared (FTIR) spectrum serving as a key identification method, as per applicable pharmacopeia monographs. polymersolutions.com The IR spectrum of 4-Chloro-3,5-dimethylphenol exhibits characteristic absorption bands corresponding to its constituent functional groups. The phenolic hydroxyl (-OH) group typically presents a strong stretching vibration. ijsrst.comresearchgate.net Aliphatic C-H stretching vibrations from the methyl groups are observed in a specific region, while aromatic C=C stretching modes provide information about the benzene (B151609) ring. ijsrst.comresearchgate.net The presence of chlorine substituent is confirmed by C-Cl stretching vibrations. ijsrst.com

Table 1: Characteristic IR Absorption Bands of 4-Chloro-3,5-dimethylphenol

Functional GroupWavenumber Range (cm⁻¹)Assignment/DescriptionSource
Phenolic -OH stretching3350, 3394Tertiary phenolic -OH stretching ijsrst.comresearchgate.net
Aliphatic C-H stretching2950 – 2800Methyl group C-H stretching ijsrst.com
Aromatic C=C stretching1600, 1589, 1548Benzene ring stretching vibrations ijsrst.comresearchgate.net
C-Cl stretching850 – 550Carbon-chlorine bond stretching ijsrst.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic compounds by providing information about the chemical environment of atomic nuclei, particularly protons (¹H) and carbons (¹³C).

¹H NMR spectroscopy is a primary method for characterizing the proton environments within the 4-Chloro-3,5-dimethylphenol molecule. The spectrum reveals distinct signals corresponding to the aromatic and methyl protons, as well as the exchangeable hydroxyl proton. ijsrst.com

Table 2: ¹H NMR Chemical Shifts of 4-Chloro-3,5-dimethylphenol

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)SolventSource
Methyl (-CH₃)2.34Singlet6H-CDCl₃ ijsrst.com
Aromatic (ArH)6.52Doublet2H2.6CDCl₃ ijsrst.com
Hydroxyl (-OH)5.32Broad Singlet1HD₂O exchangeableCDCl₃ ijsrst.com
Hydroxyl (-OH)10.38-1H-- researchgate.net

Note: The variation in the hydroxyl proton chemical shift (5.32 ppm vs. 10.38 ppm) may be attributed to differences in solvent, concentration, or hydrogen bonding effects. ijsrst.comresearchgate.net

Solid-state NMR spectroscopy provides valuable insights into the molecular dynamics and relaxation processes of 4-Chloro-3,5-dimethylphenol in its solid form. Studies using ¹H NMR have investigated the molecular relaxation of chloroxylenol. acs.orgresearchgate.net The temperature dependencies of the proton spin-lattice relaxation time (T₁) have been measured across various temperature ranges and spectrometer frequencies (e.g., 15–273 K at 24.667 MHz, 77–295 K at 15 MHz, and 112–291 K at 90 MHz). acs.orgresearchgate.net

Research findings indicate two minima in the temperature dependence of T₁, suggesting the presence of two distinct activation processes within the solid structure. acs.orgresearchgate.net The second moment (M₂) of the ¹H NMR resonant line was also measured, showing a relatively flat dependence across a broad temperature range (106–380 K), with a significant reduction observed only at 380 K. acs.orgresearchgate.net These solid-state NMR investigations have confirmed that 4-Chloro-3,5-dimethylphenol does not undergo a solid-solid phase transition between 77 K and its melting point (385–389 K), indicating a smooth motional state throughout this temperature range. acs.org The relaxation mechanism in the solid state involves both classical librations and fast molecular motion, which contribute to frequency averaging and narrowing of the NMR lines. acs.org Specifically, the low-temperature behavior of the T₁(T) dependence points to the occurrence of both quantum mechanics-governed incoherent tunneling and classical Arrhenius-dependent hindered rotation, characteristic of methyl-bearing solids. acs.orgresearchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unequivocally confirming the structural connectivity of complex organic molecules like 4-Chloro-3,5-dimethylphenol. These advanced techniques provide through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of signals and verification of the molecular framework. ipb.pt For instance, ¹H-¹H COSY spectra would establish correlations between coupled protons, while ¹H-¹³C HSQC and HMBC experiments would link protons to their directly bonded and long-range carbons, respectively. ipb.pt While specific 2D NMR data for 4-Chloro-3,5-dimethylphenol were not detailed in the provided search results, the general application of these techniques is fundamental for comprehensive structural elucidation in modern organic chemistry. ipb.pt

Solid-State NMR for Molecular Dynamics and Relaxation Studies

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are crucial for the identification, quantification, and structural elucidation of 4-Chloro-3,5-dimethylphenol (PCMX) and its degradation products. These methods provide high sensitivity and specificity, making them indispensable in chemical analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of PCMX, which allows for the precise confirmation of its elemental composition. The molecular ion peak for PCMX (C8H9ClO) appears at a mass-to-charge ratio (m/z) of 156.61. fishersci.ca The presence of chlorine in the molecule results in a characteristic isotopic pattern, with peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. This isotopic signature is a key indicator for the presence of chlorinated compounds in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Elucidation of Degradation Intermediates

Tandem Mass Spectrometry (MS/MS) provides valuable insights into the structure of PCMX by analyzing its fragmentation patterns. When subjected to collision-induced dissociation (CID), the molecular ion of PCMX breaks down into characteristic fragment ions, which can be used to confirm its structure and identify its degradation intermediates. mimedb.org

Studies on the degradation of PCMX, particularly through advanced oxidation processes like UV/O3 or UV/persulfate, have utilized MS/MS to identify various byproducts. For instance, major aromatic intermediates identified during the UV/O3 oxidation of PCMX include 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, 2,6-bis(hydroxymethyl)benzo-1,4-quinone, and 2,6-dimethylbenzo-1,4-aldehyde. ebi.ac.ukresearchgate.net In other degradation studies, such as those involving gas–liquid discharge plasma combined with ozonation, four main intermediates were identified by GC-MS, leading to a proposed degradation pathway. rsc.org HPLC/MS/MS has also been used to identify a variety of byproducts and propose six main degradation pathways based on reactive site analysis. researchgate.net

A potential degradation pathway for PCMX has been identified, with 2,6-dimethylhydroquinone (B1220660) as a major intermediate metabolite. researchgate.net The fragmentation patterns provide valuable structural confirmation by demonstrating the connectivity between aromatic rings.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Separation and Identification

Chromatography-Mass Spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for the separation and identification of PCMX in complex matrices. These hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for volatile and semi-volatile compounds like PCMX. rsc.orgresearchgate.netepa.gov It has been employed for the identification and quantification of PCMX and its degradation products. For instance, a gas chromatographic tandem mass spectrometric (GC-MS/MS) method applying multiple reaction monitoring (MRM) acquisition has been developed for the quantitation of 4-chloro-3,5-dimethylphenol in water samples, with detection limits as low as 0.29 ng/L. researchgate.netresearchgate.net GC-MS has also been used to identify major aromatic intermediates in the degradation of PCMX, such as 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone. ebi.ac.ukresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and particularly LC-MS/MS are preferred for less volatile or thermally labile compounds and are widely used for multi-residue analysis in complex environmental matrices. wikipedia.orgbohrium.comnih.govnih.gov A newly developed method using liquid chromatography-tandem mass spectrometry combined with stable isotope-dilution has been used to determine PCMX concentrations in water samples. nih.gov LC-MS offers high resolution and sensitivity, making it suitable for the analysis of peptides, proteins, and a wide range of organic molecules. auroraprosci.comthermofisher.com It can also effectively separate isomers, which would otherwise not be differentiated by mass spectrometry alone. thermofisher.com

The following table summarizes key mass spectrometry findings for 4-Chloro-3,5-dimethylphenol:

TechniqueApplicationKey FindingsReferences
HRMSExact Mass DeterminationMolecular ion peak at m/z 156.61; characteristic chlorine isotopic pattern. fishersci.ca
MS/MSFragment Ion Analysis & Degradation IntermediatesFragmentation patterns confirm structure; identification of intermediates like 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, 2,6-bis(hydroxymethyl)benzo-1,4-quinone, 2,6-dimethylbenzo-1,4-aldehyde, and 2,6-dimethylhydroquinone. mimedb.orgebi.ac.ukresearchgate.netrsc.orgresearchgate.netresearchgate.net
GC-MSSeparation & IdentificationQuantitation in water samples (0.29 ng/L detection limit); identification of degradation intermediates. ebi.ac.ukresearchgate.netrsc.orgresearchgate.netresearchgate.net
LC-MSSeparation & IdentificationDetermination of PCMX concentrations in environmental samples; multi-residue analysis of endocrine disruptors. bohrium.comnih.govnih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of PCMX and its Co-crystalline Adducts

The crystal structure of 4-Chloro-3,5-dimethylphenol (PCMX) has been determined through X-ray crystallography. This analysis provides fundamental insights into its solid-state properties. Beyond the pure compound, PCMX is known to form co-crystalline adducts, where it crystallizes with other molecules through non-covalent interactions.

One notable example is the 1:1 co-crystalline adduct of 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) and 4-chloro-3,5-dimethylphenol. scribd.com The structure of this adduct, determined by X-ray crystallography, reveals specific linking patterns between the molecules. scribd.com Another co-crystal involves 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) and 4-chloro-3,5-dimethylphenol, forming a 1:2 co-crystal (C7H14N4·2C8H9ClO). researchgate.net These studies provide detailed crystallographic data, including unit cell parameters and space groups, which are essential for understanding the packing arrangements in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in the Solid State

Analysis of the crystal structures of PCMX and its co-crystalline adducts reveals the presence of various intermolecular interactions that dictate their solid-state architecture.

Halogen Bonding: While hydrogen bonding is more commonly discussed for PCMX due to its phenolic hydroxyl group, the presence of a chlorine atom on the aromatic ring also opens the possibility of halogen bonding. Halogen bonding is a non-covalent interaction involving an electrophilic region on a halogen atom (σ-hole) and a nucleophilic site. nih.govrsc.org Although direct evidence of halogen bonding specifically for PCMX itself is less frequently highlighted compared to hydrogen bonding, the chlorine substituent can influence molecular packing and intermolecular force distributions in crystalline forms. Studies on other halogenated compounds demonstrate that halogen bonds can significantly impact solid-state reordering and crystal packing. nih.govnih.gov The interplay between hydrogen bonding and potential halogen bonding contributes to the complex solid-state behavior of PCMX and its derivatives.

The following table summarizes key X-ray crystallography findings for 4-Chloro-3,5-dimethylphenol:

Structural FeatureDescriptionReferences
Crystal Structure DeterminationDetermined for PCMX; provides insights into molecular packing.
Co-crystalline AdductsForms 1:1 adduct with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) and 1:2 adduct with 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU). scribd.comresearchgate.net
Hydrogen BondingO—H∙∙∙N hydrogen bonds observed in co-crystals, linking molecules and forming supramolecular motifs. scribd.comresearchgate.netiucr.org
Halogen BondingChlorine substituent can influence molecular packing; potential for halogen bonding in solid-state structures. nih.govrsc.orgnih.govepo.org

Polymorphism and Crystallization Phenomena

4-Chloro-3,5-dimethylphenol typically presents as white to off-white crystals or a crystalline powder. thermofisher.comechemi.comfengchengroup.comtcichemicals.comsrlchem.com This macroscopic appearance reflects its inherent ability to form ordered solid-state structures. The melting point of 4-Chloro-3,5-dimethylphenol is consistently reported within a narrow range, generally between 112.0°C and 118.0°C. thermofisher.comechemi.comtcichemicals.comsrlchem.comchemicalbook.com This consistent melting point often suggests the prevalence of a single stable crystalline form under typical conditions.

While detailed studies explicitly characterizing multiple polymorphic forms of pure 4-Chloro-3,5-dimethylphenol are not extensively documented in readily available literature, its crystal structure has been investigated. Structural analysis of the pure compound has revealed that it crystallizes with two molecules in the asymmetric unit, a feature that can sometimes be indicative of potential for polymorphism or complex crystal packing arrangements. nih.gov

Co-crystallization Phenomena

Further insights into the crystallization behavior and solid-state interactions of 4-Chloro-3,5-dimethylphenol come from studies on its co-crystalline adducts. Co-crystallization involves the formation of a crystalline material composed of two or more neutral molecular components bound together in the crystal lattice through non-covalent interactions, such as hydrogen bonding.

One notable example is the co-crystalline adduct formed between 4-Chloro-3,5-dimethylphenol and 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD). This 1:1 co-crystal can be synthesized under solvent-free conditions by grinding the components at room temperature. nih.goviucr.org Crystals suitable for X-ray diffraction analysis were subsequently obtained by dissolving the ground mixture in methanol (B129727) and allowing the solvent to slowly evaporate at room temperature. nih.goviucr.orgscribd.com

The crystal structure of this TATD–4-Chloro-3,5-dimethylphenol co-crystal confirms a 1:1 adduct where the molecules are linked by an O—H···N hydrogen bond, forming a D motif. nih.goviucr.orgscribd.com Additional weak C—H···π interactions contribute to the formation of a two-dimensional supramolecular network. scribd.com

Another related co-crystal involves 4-Chloro-3,5-dimethylphenol and 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU), forming a 1:2 co-crystal (one TATU molecule to two 4-Chloro-3,5-dimethylphenol molecules). researchgate.net In this structure, the asymmetric unit contains one aminal cage molecule and two phenol (B47542) molecules, which are linked via two O—H···N hydrogen bonds. researchgate.net Aromatic π–π stacking interactions between the benzene rings of neighboring phenol molecules further consolidate the crystal packing. researchgate.net

These co-crystallization studies demonstrate the propensity of 4-Chloro-3,5-dimethylphenol to engage in specific hydrogen bonding and other intermolecular interactions, which are fundamental to understanding its solid-state behavior and potential for different crystalline arrangements, including polymorphism.

Table 1: General Physical Characteristics of 4-Chloro-3,5-dimethylphenol

PropertyValue / DescriptionSource
AppearanceWhite to off-white crystals or crystalline powder thermofisher.comechemi.comfengchengroup.comtcichemicals.comsrlchem.com
Melting Point112.0 - 118.0 °C thermofisher.comechemi.comtcichemicals.comsrlchem.comchemicalbook.com
FormCrystals or powder or crystalline powder thermofisher.comtcichemicals.comsrlchem.com

Table 2: Crystallographic Data for 4-Chloro-3,5-dimethylphenol Co-crystals

Co-crystal SystemStoichiometryKey Intermolecular InteractionsCrystallization Method (for X-ray)Source
1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) – 4-Chloro-3,5-dimethylphenol1:1O—H···N Hydrogen Bonds, C—H···π InteractionsSlow evaporation from methanol solution at room temperature nih.goviucr.orgscribd.com
1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) – 4-Chloro-3,5-dimethylphenol1:2O—H···N Hydrogen Bonds, Aromatic π–π StackingMechanochemical synthesis followed by crystallization (details not fully specified for X-ray) researchgate.net

Theoretical and Computational Chemistry of 4 Chloro 3,5 Dimethylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for investigating the electronic structure and properties of molecules like 4-Chloro-3,5-dimethylphenol (B1207549) researchgate.netresearchgate.netnih.govnih.govacs.org. Common basis sets employed in these calculations include B3LYP/6-311++G(d,p) and B3LYP/6-31G(d), which allow for accurate descriptions of the molecular system nih.govacs.orgnih.gov.

DFT calculations provide valuable information on the electronic structure of 4-Chloro-3,5-dimethylphenol, including its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's reactivity and stability researchgate.netresearchgate.netnih.gov. The energy difference between the HOMO and LUMO (energy band gap) is a key indicator of chemical hardness and reactivity nih.gov.

Natural Population Analysis (NPA) and FMO theory are often combined with DFT to identify potential reactive sites based on the electron density distribution researchgate.netresearchgate.net. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize regions of high and low electron density, offering insights into electrophilic and nucleophilic attack sites nih.gov. Intramolecular Charge Transfer (ICT) within the molecule can also be confirmed by analyzing the charge in electron density within sigma (σ) and pi (π) antibonding orbitals using Natural Bond Orbital (NBO) analysis nih.gov.

Quantum chemical calculations are powerful tools for predicting the reactive sites within 4-Chloro-3,5-dimethylphenol and proposing plausible reaction pathways. Studies have identified specific carbons in the benzene (B151609) ring and the phenolic hydroxyl group as potential reactive sites in PCMX, particularly during degradation processes researchgate.netresearchgate.net.

By combining reactive site analysis with identified byproducts, computational studies have proposed detailed degradation pathways for 4-Chloro-3,5-dimethylphenol, for instance, in advanced oxidation processes researchgate.netresearchgate.net. DFT methods are specifically selected to predict possible pathways for oxidative degradation, providing a molecular-level understanding of reaction mechanisms .

DFT calculations can be used to determine various thermodynamic and kinetic parameters, offering a deeper understanding of reaction feasibility and rates. For 4-Chloro-3,5-dimethylphenol, thermodynamic properties such as entropy, heat capacity, and zero vibrational energy can be discussed based on computational results nih.gov.

In the context of intermolecular interactions, particularly dimerization, standard thermodynamic functions including heat capacities (c°p), entropies (S°m), and enthalpies (H°m) can be derived using statistical thermodynamics based on vibrational analysis . These calculations often include corrections for basis set superposition error (BSSE) and zero-point energy (ZPE) to ensure accuracy . Studies have shown that the dimerization of such compounds can be an exothermic process accompanied by a decrease in entropy .

Beyond static properties, DFT can also contribute to understanding kinetic parameters by mapping potential energy surfaces. For instance, in solid PCMX, activation energies for molecular motions like the classical hindered rotation of methyl groups and small-angle libration jumps have been estimated from NMR relaxation data and explained by DFT-predicted potential energy surfaces acs.org. The activation energies for classical hindered rotation of inequivalent methyl groups were found to be 3.35 kJ/mol and 2.5 kJ/mol acs.org.

Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of 4-Chloro-3,5-dimethylphenol. Joint experimental and theoretical studies, often employing FTIR, FT-Raman, and DFT, have been conducted to analyze the vibrational modes and structure of the compound nih.gov. These studies report predicted infrared intensities and Raman activities, which show good agreement with observed spectra nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for 13C, are calculated using methods like the Gauge Including Atomic Orbital (GIAO) approach. These theoretical shifts aid in analyzing the molecular environment and electron delocalization within the molecule nih.govnih.govepstem.net. Furthermore, 1H NMR spectroscopy combined with quantum chemistry calculations has been used to investigate molecular relaxation in solid PCMX, examining the temperature dependencies of proton spin-lattice relaxation time (T1) and the second moment (M2) of the 1H NMR resonant line acs.org. Nuclear Quadrupole Resonance (NQR) frequencies for 35Cl and 17O sites have also been detected with the aid of DFT, providing insights into substituent effects and O-H bond characteristics, as well as intermolecular interaction patterns nih.gov.

An example of calculated activation energies for molecular motions in solid 4-Chloro-3,5-dimethylphenol derived from DFT and NMR studies is presented below acs.org:

Motion TypeActivation Energy (kJ/mol)
Classical Hindered Rotation (Methyl Group 1)3.35
Classical Hindered Rotation (Methyl Group 2)2.5
Small Angle Libration Jumps10.5

The analysis of intermolecular interactions and hydrogen bonding networks is crucial for understanding the solid-state properties and self-assembly of 4-Chloro-3,5-dimethylphenol. Computational studies, often coupled with X-ray crystallography, reveal that intermolecular hydrogen bonds exist between the hydroxyl (-OH) groups, leading to the formation of dimer entities in the solid state nih.govresearchgate.net.

In its crystal structure, 4-Chloro-3,5-dimethylphenol typically exhibits two independent molecules in the asymmetric unit, which are held together by hydrogen bonding. In this arrangement, each oxygen atom acts as both a hydrogen bond acceptor and a donor researchgate.net. These molecules form an O—H⋯O hydrogen-bonded chain extending along a specific crystallographic axis researchgate.net. Beyond classical hydrogen bonds, weaker interactions such as C—H⋯π interactions can also contribute to the formation of two-dimensional supramolecular networks researchgate.net. The stability of these dimers is indicated by calculated binding energies and mean intermolecular distances, with strong hydrogen bonding being a dominant factor . Quantum Theory of Atoms in Molecules (QTAIM) in conjunction with DFT is also employed to provide a detailed topological analysis of electron density, further characterizing these interactions nih.gov.

Spectroscopic Property Predictions (e.g., IR, NMR Chemical Shifts)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules. For 4-Chloro-3,5-dimethylphenol (chloroxylenol), MD simulations have been employed to investigate its interactions with biological membranes. These simulations have shown that chloroxylenol can induce a phase transition in lipid membranes from a liquid-crystalline to a liquid-ordered phase. At higher concentrations, it has been observed to promote chain interdigitation within the membrane smolecule.com.

Beyond biological systems, MD simulations are valuable for optimizing chemical processes by simulating solvent effects on reaction kinetics. This allows for the selection of optimal solvents for particular reactions . Furthermore, advanced MD techniques, such as ab initio molecular dynamics, can be combined with atomistic spin dynamics to study complex phenomena like spin-lattice coupling at finite temperatures mpie.de.

Conformational Analysis and Molecular Flexibility

Conformational analysis of 4-Chloro-3,5-dimethylphenol (PCMX) provides crucial insights into its molecular structure and dynamics. Studies employing techniques such as single-crystal X-ray diffraction and theoretical calculations, including Density Functional Theory (DFT) methods, are instrumental in understanding the compound's preferred spatial arrangements and flexibility fishersci.noontosight.ai.

In the solid state, PCMX molecules exhibit specific packing arrangements stabilized by intermolecular hydrogen bonds. These hydrogen bonds, specifically O–H···O interactions, are characterized as moderate and partially covalent, with reported distances around 2.775 or 2.780 Å and non-linear angles of 163.37° and 172.5° ontosight.ai. Furthermore, the planes of the aromatic rings in PCMX molecules are nearly perpendicular, forming an angle of approximately 89.2° ontosight.ai.

Solvation Dynamics and Solvent Effects

The solubility of 4-Chloro-3,5-dimethylphenol is a critical aspect of its chemical behavior, influencing its applications and environmental fate. PCMX exhibits low solubility in water, approximately 0.03 wt% easychem.org. In contrast, it is freely soluble in various organic solvents, including alcohols, ethers, and polyglycols easychem.org. Its solubility also extends to solutions of alkali hydroxides, which are frequently used in personal care products easychem.org. These solubility characteristics are important for formulating PCMX in different chemical and industrial applications.

Interaction with Biological Macromolecules

From a chemical behavior perspective, 4-Chloro-3,5-dimethylphenol (PCMX) is known for its antimicrobial properties, which stem from its interaction with bacterial cellular components. PCMX is particularly effective against Gram-positive bacteria, where its phenolic nature facilitates the disruption of the cell wall easychem.org. This action subsequently inhibits the function of enzymes vital for bacterial survival easychem.org. While these are established mechanisms of its biological activity, specific detailed computational studies focusing on the binding of PCMX with individual biological macromolecules for binding affinity or structural changes were not extensively identified in the provided search results.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of QSAR Models for Predicting Chemical Reactivity and Environmental Fate Parameters

Quantitative Structure-Activity Relationship (QSAR) models are widely employed to predict the chemical reactivity and environmental fate parameters of compounds like 4-Chloro-3,5-dimethylphenol (PCMX) wikipedia.org. These models establish relationships between a compound's molecular structure and its physicochemical properties or biological activities wikipedia.orgfishersci.be.

For environmental fate, QSAR models predict that PCMX degrades rapidly in air through reactions with hydroxyl radicals, with an estimated half-life of 1.9 hours eragene.comfishersci.ca. Conversely, PCMX is found to be hydrolytically stable, with a half-life exceeding one year at pH values of 4, 7, and 9, indicating its persistence in aqueous environments under typical conditions eragene.comfishersci.ca.

QSAR studies have also been extensively applied to predict the toxicity of phenols, including PCMX, to various organisms such as the aquatic ciliate Tetrahymena pyriformis and Chlorella vulgaris wikipedia.orgwikidata.orgfishersci.benih.gov. These models utilize molecular descriptors, which are theoretical parameters or physicochemical properties calculated using quantum chemistry software, to correlate structural features with observed toxicity wikipedia.orgfishersci.befishersci.be.

Table 1: Predicted vs. Observed Toxicity (log(1/IGC50)) for Selected Phenols to Tetrahymena pyriformis in QSAR Studies

Compound NameObserved Toxicity (log(1/IGC50)) wikipedia.orgwikidata.orgnih.govPredicted Toxicity (log(1/IGC50)) wikipedia.orgwikidata.orgnih.gov
4-Chloro-3,5-dimethylphenol1.20 wikipedia.orgwikidata.org, 1.201 nih.gov1.2333 wikidata.org, 1.1467 wikidata.org
Phenol (B47542)0.02 nih.gov0.017 nih.gov
4-Nitrophenol--
2-Chlorophenol0.183 nih.gov-
2,4-Dinitrophenol--
2-Nitrophenol--
2,4-Dimethylphenol--
2-Methyl-4,6-dinitrophenol--
4-Chloro-3-methylphenol0.8 wikidata.org, 0.7377 wikidata.org0.8344 wikidata.org
2,4-Dichlorophenol--

Note: Specific predicted values for all listed compounds were not consistently available across all cited sources, or the sources provided models rather than direct predictions for all compounds.

Application of Machine Learning in Predicting PCMX Chemical Behavior

Machine learning algorithms are increasingly applied in cheminformatics for predicting chemical behavior, including that of PCMX. Artificial Neural Networks (ANNs) and Radial Basis Function (RBF) neural networks have been developed to establish quantitative structure-toxicity relationship models wikidata.orgnih.gov. For instance, an ANN model was optimized to predict retention times in high-performance liquid chromatography (HPLC) for various phenols, demonstrating the capability of machine learning to model chromatographic behavior fishersci.ca.

In toxicity prediction, RBF models have shown significant accuracy in estimating the toxicity of phenols to Tetrahymena pyriformis, outperforming traditional multiple linear regression (MLR) models wikidata.org. Similarly, in studies on the acute toxicity of halogenated phenols, ANNs have been found to be more effective in predicting activities compared to multiple regression analysis (MRA) and non-linear regression (MNLR) methods nih.gov. These applications highlight the utility of machine learning in rapidly and accurately predicting complex chemical behaviors of compounds like PCMX based on their structural parameters fishersci.bewikidata.orgnih.gov.

Reaction Mechanism Prediction and Validation

The degradation pathways and reaction mechanisms of 4-Chloro-3,5-dimethylphenol (PCMX) have been investigated, particularly concerning its removal from aqueous environments through advanced oxidation processes. Studies on the degradation of PCMX using combined UV and ozonation (UV/O₃) have identified key aromatic intermediates and proposed a possible degradation pathway fishersci.atwikidoc.org. The efficiency of PCMX mineralization in UV/O₃ processes increases with ozone dose and decreases with initial PCMX concentration, with optimal conditions identified at pH 4.0 and 20 °C fishersci.atwikidoc.org.

Major aromatic intermediates identified during the UV/O₃ oxidation of PCMX include:

2,6-dimethylbenzene-1,4-diol fishersci.atwikidoc.org

2,6-dimethylbenzo-1,4-quinone fishersci.atwikidoc.org

2,6-bis(hydroxymethyl)benzo-1,4-quinone fishersci.atwikidoc.org

2,6-dimethylbenzo-1,4-aldehyde fishersci.atwikidoc.org

These intermediates, along with quantitative determinations of carboxylic acids and inorganic anions, contribute to understanding the mineralization process fishersci.atwikidoc.org.

Another degradation mechanism involves heterogeneous Fenton-like reactions using nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂) ontosight.ai. In this process, the removal of PCMX is primarily attributed to the attack of hydroxyl radicals (•OH), especially surface-bonded hydroxyl radicals ontosight.ai. Complete decomposition of PCMX and significant total organic carbon removal were observed under specific conditions, and a possible degradation pathway was proposed based on these findings ontosight.ai. Density Functional Theory (DFT) studies have also been employed to explore the kinetics and mechanisms of PCMX degradation by advanced oxidation processes such as UV/persulfate eragene.com.

Interdisciplinary Research on 4 Chloro 3,5 Dimethylphenol Pcmx

Environmental Engineering and Water Treatment Applications

The presence of PCMX in wastewater necessitates robust treatment methods to mitigate its environmental impact. Conventional wastewater treatment processes often prove insufficient for complete removal, driving research into more advanced and integrated approaches.

Optimization of PCMX Removal from Wastewaters

Various methods have been explored for the effective removal of PCMX from wastewaters, encompassing biological, physical, and chemical processes.

Biological Degradation: Biological treatment processes, such as activated sludge, have demonstrated significant efficacy in PCMX removal, with efficiencies often exceeding 85%. Specific microbial strains have shown remarkable capabilities in degrading PCMX. For instance, an indigenous PCMX degrader, Rhodococcus sp. GG1, was isolated and found capable of completely degrading 50 mg/L of PCMX within 36 hours. Fungal species like Cunninghamella elegans and Trametes versicolor have been reported to remove 70% and 79% of PCMX, respectively, within 120 hours of incubation. Another study demonstrated that Aspergillus niger achieved a 99.72% degradation yield for 2 mg/L PCMX within seven days. Additionally, Pandoraea sp. (strains BT102 and BT201) achieved a 99% removal efficiency of PCMX in spiked water samples.

Adsorption: Adsorption processes, particularly using activated carbon (AC), are recognized for their effectiveness, cost-efficiency, and simplicity in removing trace organic pollutants like PCMX from water. However, adsorption methods typically require secondary treatment for the proper disposal or regeneration of the contaminated adsorbents, as they primarily transfer pollutants from the aqueous phase to a solid phase rather than degrading them.

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that generate highly reactive species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. Common AOPs applied or studied for PCMX degradation include ozonation, UV/H₂O₂, Fenton and Fenton-like oxidation, gamma radiolysis, sonolysis, and electrochemical oxidation. Research on thermally activated persulfate (TAP) for PCMX degradation has shown that efficiency significantly increases with reaction temperature and initial persulfate concentration.

The removal efficiencies of various treatment methods for PCMX are summarized in the table below:

Treatment MethodOrganism/ProcessRemoval Efficiency (%)Timeframe/ConditionsCitation
Biological TreatmentActivated sludge>85%General WWTP efficiency
Biological DegradationRhodococcus sp. GG1100%50 mg/L PCMX within 36 hours
Biological DegradationCunninghamella elegans70%Within 120 hours
Biological DegradationTrametes versicolor79%Within 120 hours
Biological DegradationAspergillus niger99.72%2 mg/L PCMX within 7 days
Biological DegradationPandoraea sp. (BT102, BT201)99%10-100 mg/L PCMX in spiked water samples
Conventional TreatmentChemically Enhanced Primary Treatment (CEPT)~75%Typical municipal wastewater treatment

Resource Recovery from PCMX-Containing Streams

While the broader field of environmental engineering actively pursues resource recovery from various waste streams (e.g., plastics, organic waste for biogas, energy from waste), research specifically focusing on the recovery of valuable chemical resources from PCMX-containing streams is not a primary area of focus. The emphasis in PCMX treatment is predominantly on its complete degradation and mineralization into harmless byproducts, such as carbon dioxide, water, and mineral acids. Degradation pathways of PCMX involve dechlorination, aromatic ring oxidation, side-chain oxidation, and subsequent ring-opening reactions, leading to the formation of various ketones, aldehydes, and carboxylic acids, with 2,6-dimethylhydroquinone (B1220660) identified as a major intermediate metabolite. These intermediates are generally targeted for further breakdown rather than recovery as valuable resources.

Analytical Method Development for Trace Detection

Accurate and sensitive detection of PCMX and its transformation products in complex environmental matrices is crucial for monitoring its presence and assessing treatment effectiveness.

Development of Sensitive and Selective Analytical Techniques

The development of highly sensitive and selective analytical techniques is paramount for the trace detection of PCMX. Chromatographic methods coupled with advanced detectors are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a dominant analytical technique for PCMX. A highly sensitive HPLC method utilizing UV detection has been developed, allowing for PCMX detection at concentrations as low as 1.0 ppm and quantification up to 2.0 ppm. HPLC coupled with electrochemical (EC) detection has also been reported, achieving a low limit of quantitation of 2 ng/mL in blood plasma.

Gas Chromatography (GC): GC-based techniques, including GC coupled with various detectors like Mass Spectrometry (MS), are used for PCMX analysis.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): The combination of chromatography (LC or GC) with MS or tandem MS (LC-MS, LC-MS², GC-MS, GC-MS/MS) offers high sensitivity and selectivity, providing detailed molecular structure information. These hyphenated techniques are the methods of choice for determining trace organic analytes in environmental and biological samples. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with stable isotope-dilution has been successfully used to determine PCMX concentrations in river and coastal water samples.

Capillary Electrophoresis (CE): Capillary electrophoresis with amperometric detection (CE-AD) has been applied for the determination of phenolic disinfectants, including PCMX, demonstrating good linearity and detection limits.

Sample Preparation: Prior to instrumental analysis, efficient sample extraction and preparation techniques are essential, especially for complex matrices. Solid-phase extraction (SPE) is a predominant method for extracting pharmaceuticals and personal care products (PPCPs) from environmental samples, offering advantages such as improved selectivity, reproducibility, and reduced solvent consumption.

The sensitivity of various analytical techniques for PCMX detection is outlined below:

Analytical TechniqueDetection Limit / Limit of Quantitation (LOQ)MatrixCitation
HPLC with UV detection1.0 ppm (detection), 2.0 ppm (quantification)Cosmetics, hygiene, healthcare products
HPLC with Electrochemical (EC) detection2 ng/mL (LOQ)Blood plasma
Capillary Electrophoresis with Amperometric Detection (CE-AD)1.6 x 10⁻⁷ - 3.8 x 10⁻⁸ g/mL (detection limits)Disinfection products
LC-MS/MS with stable isotope-dilutionTrace levels (e.g., ng/L to µg/L range)Water environments

Speciation of PCMX and its Transformation Products in Complex Matrices

Understanding the speciation of PCMX and its transformation products in complex matrices is critical for assessing its environmental fate and potential toxicity. Research has shown that PCMX can undergo various transformations during water treatment processes and in the environment.

Halogenated Products: Chlorination of PCMX, a common disinfection practice, can lead to the formation of chlorinated products, including monochlorinated (Cl-PCMX) and dichlorinated (2Cl-PCMX) derivatives through electrophilic substitution. The presence of bromide can result in the formation of brominated analogues. These halogenated derivatives may exhibit increased persistence, bioaccumulation, and toxicity compared to the parent PCMX compound.

Oxidation and Ring-Opening Products: Degradation pathways of PCMX, particularly those involving AOPs or biological processes, often proceed via dechlorination, aromatic ring oxidation, and side-chain oxidation. This can lead to the formation of various intermediate products such as ketones, aldehydes, and carboxylic acids, ultimately resulting in the opening of the aromatic ring and mineralization. A key intermediate metabolite identified in PCMX degradation, including by Rhodococcus sp. GG1 and during Fenton-like processes, is 2,6-dimethylhydroquinone.

Analytical Identification: Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying these degradation products and proposing detailed degradation mechanisms. The complexity of PCMX degradation pathways is often attributed to the combined action of multiple reactive oxygen species.

Future Perspectives and Emerging Avenues in Pcmx Research

Exploration of Novel Catalytic Systems for Efficient Synthesis and Degradation

Research into PCMX is focusing on developing advanced catalytic systems to improve both its synthesis and degradation processes. For synthesis, future work could explore novel catalytic approaches that build upon existing methods, such as the chlorination of 3,5-dimethylphenol (B42653). Recent patented methods have already demonstrated the use of cupric salts as catalysts to enhance the efficiency of this reaction. smolecule.com

In terms of degradation, significant progress has been made with advanced oxidation processes (AOPs). A heterogeneous Fenton-like process utilizing nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide (H2O2) at a neutral pH (6.3) has shown remarkable efficiency. This system achieved complete decomposition of PCMX within 30 minutes, with a total organic carbon (TOC) removal of 65% in 30 minutes, further increasing to 69% after 180 minutes. The primary mechanism for PCMX removal in this system is attributed to the attack of hydroxyl radicals (•OH), particularly those surface-bonded to the catalyst. nih.govnih.govresearchgate.net

Other AOPs, such as the combination of ultraviolet (UV) irradiation and ozone (O3), have also demonstrated a pronounced synergistic effect for PCMX degradation, leading to nearly complete TOC elimination within 75 minutes. Electro-Fenton and UV/O3 processes have achieved complete PCMX decomposition in 15 minutes and 6 minutes, respectively. researchgate.netebi.ac.uk Sonochemical treatment has also been explored, resulting in approximately 75% chlorine release from PCMX after 24 hours. researchgate.net

The following table summarizes key findings from catalytic degradation studies:

Degradation MethodCatalyst/ConditionsPCMX Decomposition TimeTOC RemovalKey MechanismReference
Heterogeneous Fenton-likenZVI / H2O2, pH 6.330 min (complete)65% (30 min), 69% (180 min)Hydroxyl radicals (•OH) nih.govnih.govresearchgate.net
UV/O3UV irradiation / Ozone6 min (complete)Nearly complete (75 min)Synergistic oxidative effects researchgate.netebi.ac.uk
Electro-Fenton-15 min (complete)-Oxidative processes researchgate.net
SonochemicalSonication24 hours (~75% dechlorination)-Dechlorination researchgate.net

In-Depth Understanding of Long-Term Environmental Fate and Global Cycling

Understanding the long-term environmental fate and global cycling of PCMX is a critical area for future research, especially given its widespread use as a biocide. PCMX can persist through municipal sewage treatment processes and subsequently enter aquatic environments. researchgate.netebi.ac.uk However, studies indicate that conventional wastewater treatment plants can effectively remove PCMX, with reported reductions ranging from 89.6% to 99.5%. Biological breakdown through dehalogenation and hydroxylation in bioreactors has also shown significant removal rates, between 44% and 87%. epa.vic.gov.au

Research has begun to elucidate the degradation pathways of PCMX and identify its transformation products. For example, UV/O3 oxidation of PCMX has been shown to produce major aromatic intermediates, including 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, and 2,6-bis(hydroxymethyl)benzo-1,4-quinone, alongside various carboxylic acids and inorganic anions. researchgate.net Similarly, heterogeneous Fenton-like processes can lead to the formation of smaller organic acids such as acetic acid and pyruvic acid. smolecule.com

An emerging area of investigation concerns the potential for chloroxylenol to contribute to the spread of antibiotic resistance genes among bacteria, even at environmentally relevant concentrations. smolecule.com Future research will need to delve deeper into the mechanisms of PCMX's interaction with microbial communities and its broader implications for environmental health and the resistome. Comprehensive studies on its persistence, mobility, and transformation products across different environmental compartments (water, soil, air, sediment) are essential for a complete understanding of its global cycling.

Development of Next-Generation Analytical Tools for Sub-Trace Level Detection

Accurate and sensitive detection of PCMX and its degradation products at sub-trace levels is crucial for environmental monitoring and risk assessment. Current analytical methodologies for PCMX primarily include High-Performance Liquid Chromatography (HPLC). These methods typically employ mobile phases consisting of acetonitrile, water, and phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. sielc.com Ion chromatography is also utilized for the detection and quantification of inorganic anions, such as chloride ions, and organic acids that result from PCMX degradation. researchgate.netresearchgate.net

Future research in this domain will focus on developing next-generation analytical tools that offer enhanced sensitivity, improved selectivity, and higher throughput for detecting PCMX and its transformation products in complex environmental matrices. This includes exploring advanced chromatographic techniques, hyphenated mass spectrometry approaches, and biosensors capable of real-time, in-situ monitoring at environmentally relevant concentrations. Such advancements are vital for a more precise understanding of PCMX's environmental presence and behavior.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of PCMX Chemistry

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming chemical research, offering powerful tools for predictive modeling of chemical properties and behaviors, including those of PCMX. researchgate.net These computational approaches can significantly accelerate the understanding and manipulation of chemical compounds.

Existing research has already demonstrated the efficacy of AI/ML in predicting chemical properties. For instance, quantum mechanical methods combined with various charge distribution schemes have been successfully applied to predict the pKa values of substituted phenols, a class of compounds that includes 4-chloro-3,5-dimethylphenol (B1207549). These models have achieved high correlation coefficients (R2 > 0.95) and low root-mean-square errors (< 0.49), showcasing their predictive power. acs.org

Future perspectives involve leveraging AI/ML to integrate vast and heterogeneous datasets related to PCMX, encompassing its structural characteristics, reactivity, and environmental interactions. This could lead to the development of more comprehensive predictive models for:

Reaction Pathways: Predicting novel or optimized synthetic routes for PCMX and its derivatives.

Degradation Kinetics and Products: Modeling the breakdown of PCMX under various environmental conditions and identifying potential transformation products.

Environmental Fate: Forecasting its distribution, persistence, and bioaccumulation potential in different ecosystems.

Structure-Activity Relationships: Designing new PCMX-based compounds with tailored properties or reduced environmental impact.

The ability of AI/ML to integrate large volumes of data and identify complex patterns will be instrumental in accelerating the design of more efficient and environmentally benign chemical processes involving PCMX. researchgate.net

Studies on PCMX as a Building Block for Advanced Materials and Chemical Intermediates

PCMX is recognized as a valuable organic intermediate, offering a versatile chemical platform for the development of advanced materials and other chemical intermediates. srlchem.com Its unique chemical structure, particularly the chlorinated phenolic ring, provides opportunities for diverse chemical modifications and integration into novel functional materials. smolecule.com

Future research will explore PCMX's potential as a building block in several areas:

Advanced Materials: PCMX has already been utilized in the synthesis of new azo dyes, indicating its potential for developing functional pigments and coloring agents with specific properties. sigmaaldrich.com Further studies could investigate its incorporation into polymer matrices, coatings, or other material systems to impart desired characteristics, such as enhanced antimicrobial activity, flame retardancy, or tailored degradation profiles.

Chemical Intermediates: The compound's reactivity allows for its use in the synthesis of more complex molecules. Research into its co-crystalline adducts provides insights into its structural properties, which can guide the design of new supramolecular architectures with potential applications in areas like drug delivery or separation technologies. sigmaaldrich.com

Functional Derivatives: Exploring the synthesis of novel PCMX derivatives with modified properties could lead to new applications beyond its traditional role as an antiseptic, potentially in areas like agrochemicals or specialized industrial chemicals.

These studies aim to leverage the inherent chemical properties of PCMX to create next-generation materials and intermediates with enhanced performance and novel functionalities.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for characterizing Einecs 222-058-8?

  • Methodological Answer : Follow standardized procedures for synthesis and characterization, including spectroscopy (e.g., NMR, IR), chromatography (e.g., HPLC), and elemental analysis. Ensure reproducibility by documenting all conditions (e.g., temperature, solvent purity) and cross-referencing with peer-reviewed literature. Experimental sections should avoid redundancy with tables/figures but include critical details for replication .
  • Example Workflow :

TechniquePurposeKey Parameters
NMRStructural confirmationSolvent, frequency, reference compound
HPLCPurity assessmentColumn type, mobile phase, flow rate
Elemental AnalysisComposition validationSample preparation, calibration standards

Q. How to design a robust literature review strategy for this compound?

  • Methodological Answer : Use systematic search frameworks (e.g., PICO for hypothesis-driven reviews) to identify gaps. Prioritize peer-reviewed journals and avoid unreliable sources (e.g., commercial databases). Cross-reference findings with chemical databases (e.g., PubChem, Reaxys) and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate relevance .

Q. What ethical guidelines apply to data collection involving hazardous compounds like this compound?

  • Methodological Answer : Ensure informed consent (if human subjects are involved), minimize risks via proper lab safety protocols, and anonymize data. Adhere to institutional review board (IRB) standards and document risk mitigation strategies in the methodology section .

Advanced Research Questions

Q. How to reconcile contradictory data on this compound’s reactivity across studies?

  • Methodological Answer : Conduct comparative analysis by:

Source Evaluation : Assess methodology differences (e.g., solvent polarity, catalyst use) .

Replication Studies : Reproduce conflicting experiments under controlled conditions .

Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., temperature gradients, impurities) .

  • Framework : Use the FINER criteria to refine hypotheses and isolate variables contributing to discrepancies .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in toxicological studies of this compound?

  • Methodological Answer :

  • Non-Parametric Tests : Use Kruskal-Wallis for non-normal distributions.
  • Modeling : Apply logistic regression or Hill equation models to fit sigmoidal curves. Validate with bootstrapping to estimate confidence intervals .
  • Software Tools : R (drc package) or Python (SciPy) for advanced curve-fitting .

Q. How to ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer :

Standardize Protocols : Document catalyst loading, reaction time, and purification steps .

Control Experiments : Include negative controls (e.g., catalyst-free reactions) and reference catalysts .

Data Transparency : Share raw data and calibration curves in supplementary materials .

Methodological Frameworks for Advanced Research

FrameworkPurposeKey Components
PICO Hypothesis formulationPopulation, Intervention, Comparison, Outcome
FINER Question evaluationFeasibility, Interest, Novelty, Ethics, Relevance
STROBE Observational studiesTransparent reporting of variables and biases
Adapted from , and 15.

Key Considerations for Data Management

  • Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Ethics : Anonymize sensitive data and obtain IRB approval for human/animal studies .
  • Reproducibility : Archive raw spectra, chromatograms, and code for analysis in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.